N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)-2-phenylacetamide

Description

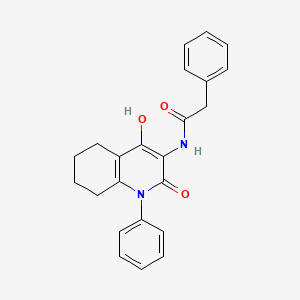

N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)-2-phenylacetamide is a heterocyclic compound featuring a partially hydrogenated quinolinyl core (1,2,5,6,7,8-hexahydroquinolinyl) substituted with a 4-hydroxy-2-oxo group and a phenyl ring at position 1. The acetamide side chain at position 3 includes a 2-phenylacetyl group.

Properties

CAS No. |

893601-70-2 |

|---|---|

Molecular Formula |

C23H22N2O3 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

N-(4-hydroxy-2-oxo-1-phenyl-5,6,7,8-tetrahydroquinolin-3-yl)-2-phenylacetamide |

InChI |

InChI=1S/C23H22N2O3/c26-20(15-16-9-3-1-4-10-16)24-21-22(27)18-13-7-8-14-19(18)25(23(21)28)17-11-5-2-6-12-17/h1-6,9-12,27H,7-8,13-15H2,(H,24,26) |

InChI Key |

OKRHLDGKGDYOIB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=O)N2C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4)O |

Origin of Product |

United States |

Biological Activity

N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)-2-phenylacetamide (CAS Number: 126787-17-5) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a quinoline ring system which is known for various biological activities.

Anticancer Activity

Several studies have evaluated the anticancer properties of quinoline derivatives. For instance, compounds derived from similar frameworks have been tested against various cancer cell lines such as HeLa and C6. These studies often employ assays like BrdU proliferation ELISA to determine antiproliferative effects. Some derivatives have shown remarkable activity against these cell lines . While direct studies on N-(4-Hydroxy-2-oxo...) are scarce, the existing literature supports the hypothesis that it may possess anticancer properties.

The biological activity of N-(4-Hydroxy-2-oxo...) may be attributed to its ability to interact with various biological targets:

-

Nuclear Receptors : Compounds in this class often modulate nuclear receptors such as PXR (Pregnane X Receptor) and FXR (Farnesoid X Receptor), which play crucial roles in drug metabolism and inflammatory responses .

Compound PXR Activity (%) FXR Activity (%) Compound 5 68% 66% Compound 11 105% 72% - Inflammatory Pathways : Some derivatives have been shown to reduce pro-inflammatory cytokines in cell lines stimulated with TNFα . This suggests a potential role in managing inflammatory diseases.

Synthesis

The synthesis of N-(4-Hydroxy-2-oxo...) typically involves multi-step organic reactions that include the formation of the quinoline backbone followed by acylation steps to introduce the phenylacetamide moiety. The detailed synthetic routes can be complex and vary based on the desired purity and yield.

Case Studies

A notable case study involved a series of quinoline derivatives where structural modifications were systematically evaluated for their biological activities. The study found that certain substitutions significantly enhanced anticancer activity while maintaining low toxicity profiles in normal cell lines .

Scientific Research Applications

Pharmacological Applications

1. Antimycobacterial Activity

Recent studies have shown that derivatives of N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)-2-phenylacetamide exhibit promising antimycobacterial properties. For instance, a related compound demonstrated significant inhibition against Mycobacterium tuberculosis, with molecular docking studies indicating that the mechanism of action may involve the inhibition of specific enzymes crucial for bacterial survival .

2. Anticancer Potential

Research indicates that quinoline derivatives are potential anticancer agents. The structural features of N-(4-Hydroxy-2-oxo-1-phenyl...) suggest that it could interact with various cellular targets involved in cancer progression. Studies focusing on similar compounds have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

3. Neuroprotective Effects

Compounds with quinoline structures have been investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress is a key area of research .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, or acetamide modifications. Below is a comparative analysis supported by available evidence:

Core Heterocycle Variations

*Calculated based on formula C₂₃H₂₃N₂O₃.

Key Observations :

- The hexahydroquinolinyl core in the target compound provides partial saturation, which may enhance conformational flexibility compared to fully aromatic benzothiazole or phthalazine cores .

- The 4-hydroxy-2-oxo groups in the target compound could improve solubility and hydrogen-bonding capacity relative to halogenated analogs (e.g., CF₃ or Cl substituents in ).

Acetamide Side Chain Modifications

Key Observations :

- Alkyl-substituted analogs (e.g., ) likely exhibit higher volatility and lower melting points due to reduced aromaticity.

Functional Group Analysis

The target compound’s 4-hydroxy and 2-oxo groups differentiate it from simpler acetamides. For example:

- Hypofurans A–B and hypocrenones A–C (from H. koningii ) lack the hydroxy-oxo-quinolinyl system but share furan/cyclopentenone subunits, which are associated with antimicrobial or cytotoxic activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.